n-Ethyl-2-hydroxyacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Reagent in Heterocyclic Compound Synthesis

The primary application of NEHA in research is as a reagent for the synthesis of heterocyclic compounds. Heterocyclic compounds are organic molecules with a ring structure containing at least one atom other than carbon. These compounds have diverse applications in pharmaceuticals, materials science, and agriculture.

Sources for NEHA's use as a reagent include suppliers like Molport and Hoelzel-Diagnostika .

N-Ethyl-2-hydroxyacetamide is an organic compound with the molecular formula . It appears as a colorless to yellowish liquid and is classified as a member of the hydroxyacetamide family. This compound is characterized by its hydroxyl group attached to the acetamide structure, which contributes to its unique chemical properties. The compound has a molar mass of approximately 103.12 g/mol and a density of 1.006 g/mL at 25 °C. It has a boiling point of around 238 °C and is slightly soluble in methanol and sparingly soluble in chloroform .

- Esterification: It can react with acids to form esters.

- Dehydration: Under certain conditions, it can lose water to form an imine.

- Hydrolysis: In the presence of water, it can revert to its constituent amine and acid.

These reactions highlight its potential as a versatile intermediate in organic synthesis .

- Antimicrobial Activity: Some derivatives show effectiveness against bacterial strains.

- Anti-inflammatory Effects: Hydroxyacetamides have been studied for their potential in reducing inflammation.

Further research is needed to fully understand the specific biological activities associated with N-Ethyl-2-hydroxyacetamide .

N-Ethyl-2-hydroxyacetamide can be synthesized through several methods, including:

- Direct Amidation: Reacting ethylamine with 2-hydroxyacetic acid under controlled conditions.

- Reduction of Acetamide Derivatives: Starting from N-ethylacetamide and reducing it using suitable reducing agents.

These methods allow for the efficient production of N-Ethyl-2-hydroxyacetamide in laboratory settings .

N-Ethyl-2-hydroxyacetamide has various applications across different fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of medicinal compounds.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

- Chemical Industry: Utilized in producing surfactants and emulsifiers due to its amphiphilic nature.

The versatility of this compound makes it valuable in multiple industrial applications .

N-Ethyl-2-hydroxyacetamide shares structural similarities with several other compounds, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-Diethyl-2-hydroxyacetamide | C8H17NO2 | Contains two ethyl groups; broader applications |

| N-Methyl-2-hydroxyacetamide | C3H9NO2 | Methyl group instead of ethyl; lower molecular weight |

| 2-Hydroxyacetamide | C3H7NO2 | Lacks ethyl substitution; simpler structure |

Uniqueness of N-Ethyl-2-hydroxyacetamide

N-Ethyl-2-hydroxyacetamide's unique structure allows it to participate in specific

N-Ethyl-2-hydroxyacetamide is an organic compound characterized by its hydroxyl-containing acetamide structure. It belongs to the family of substituted acetamides, with specific functional groups that contribute to its chemical behavior and potential applications.

Basic Chemical Information

N-Ethyl-2-hydroxyacetamide has the following chemical identifiers:

| Parameter | Information |

|---|---|

| IUPAC Name | N-ethyl-2-hydroxyacetamide |

| CAS Number | 66223-75-4 |

| Molecular Formula | C₄H₉NO₂ |

| Molecular Weight | 103.12 g/mol |

| SMILES | CCNC(=O)CO |

| InChI | InChI=1S/C4H9NO2/c1-2-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7) |

| InChIKey | HWVOWKVXWMUGMS-UHFFFAOYSA-N |

Structural Features

The compound consists of an acetamide backbone (CH₃CONH₂) with two key modifications:

- An ethyl group (-CH₂CH₃) attached to the nitrogen atom

- A hydroxyl group (-OH) replacing one of the methyl hydrogens

This structure results in a molecule with both hydrogen bond donor and acceptor capabilities, which influences its chemical behavior and potential biological interactions. The hydroxyl group provides a site for hydrogen bonding and potential derivatization, while the amide bond offers stability and specific reactivity patterns.

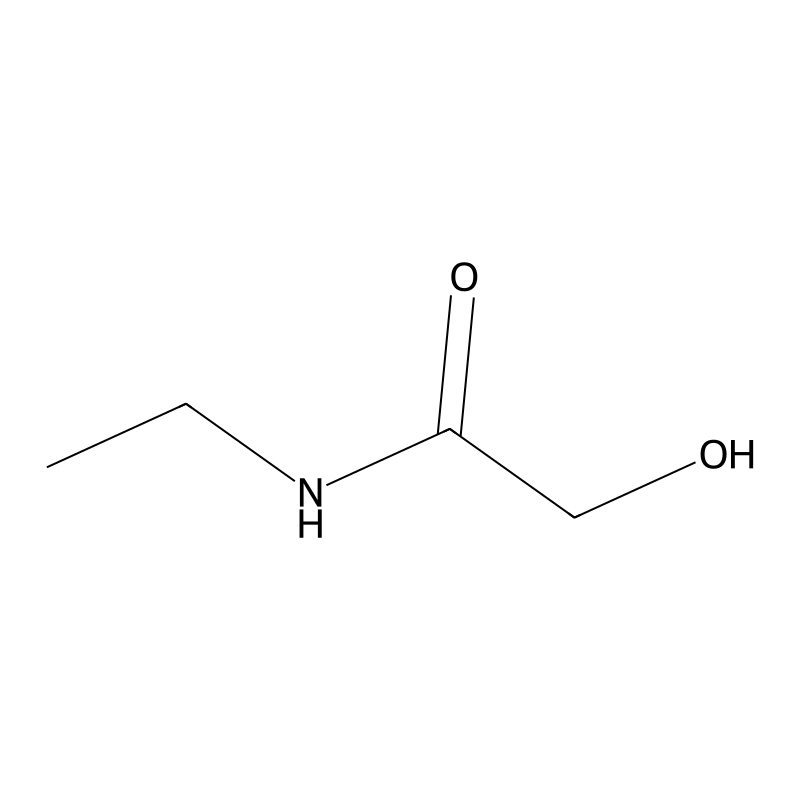

[THIS IS FIGURE: 2D molecular structure of N-ethyl-2-hydroxyacetamide showing the spatial arrangement of atoms and bonds]

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant